molecular formula C17H14N6O B13880031 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide

4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide

Cat. No.: B13880031
M. Wt: 318.33 g/mol
InChI Key: HKHHFTBAHCNAOO-UHFFFAOYSA-N
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Description

4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole ring fused with a triazole ring, connected to a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide typically involves a multi-step processThis reaction involves the use of azides and alkynes to form 1,2,3-triazoles . The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity . This compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide is unique due to its combination of indazole and triazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide

InChI

InChI=1S/C17H14N6O/c1-18-17(24)11-6-8-12(9-7-11)23-10-15(20-22-23)16-13-4-2-3-5-14(13)19-21-16/h2-10H,1H3,(H,18,24)(H,19,21)

InChI Key

HKHHFTBAHCNAOO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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